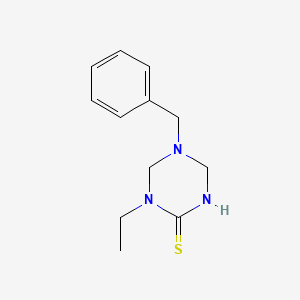![molecular formula C21H37GdN4O15 B1196982 2-[bis[2-[carboxylatomethyl(carboxymethyl)amino]ethyl]amino]acetate;gadolinium(3+);(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol](/img/structure/B1196982.png)
2-[bis[2-[carboxylatomethyl(carboxymethyl)amino]ethyl]amino]acetate;gadolinium(3+);(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[bis[2-[carboxylatomethyl(carboxymethyl)amino]ethyl]amino]acetate;gadolinium(3+);(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol is a complex compound that combines gadolinium, a rare earth metal, with a polyol and a chelating agent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the coordination of gadolinium ions with a chelating agent, followed by the addition of a polyol. The reaction conditions often require a controlled environment with specific pH levels and temperatures to ensure the stability of the gadolinium complex.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes purification steps such as crystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The polyol component can be oxidized under specific conditions.
Reduction: The gadolinium ion can participate in redox reactions.
Substitution: The chelating agent can be substituted with other ligands under certain conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ligand exchange reactions can be facilitated by using different chelating agents in a controlled environment.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized polyol derivatives, while substitution reactions can result in different gadolinium complexes.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a catalyst in various reactions due to its unique coordination properties. It can also serve as a model compound for studying the behavior of gadolinium complexes.
Biology
In biological research, this compound is explored for its potential as a contrast agent in magnetic resonance imaging (MRI). The gadolinium ion enhances the contrast of images, making it easier to visualize internal structures.
Medicine
Medically, this compound is investigated for its use in diagnostic imaging. Its ability to enhance MRI images can aid in the early detection of diseases such as tumors and vascular abnormalities.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and nanocomposites. Its unique properties can improve the performance of these materials in various applications.
Mechanism of Action
The mechanism of action of this compound involves the interaction of the gadolinium ion with water molecules in the body. The gadolinium ion has a high magnetic moment, which affects the relaxation times of nearby water protons, enhancing the contrast in MRI images. The chelating agent ensures the stability of the gadolinium ion, preventing its release into the body and reducing toxicity.
Comparison with Similar Compounds
Similar Compounds
Gadolinium-DTPA: Another gadolinium-based contrast agent used in MRI.
Gadolinium-DO3A: A similar compound with a different chelating agent.
Gadolinium-BOPTA: Used in liver-specific MRI imaging.
Uniqueness
The uniqueness of 2-[bis[2-[carboxylatomethyl(carboxymethyl)amino]ethyl]amino]acetate;gadolinium(3+);(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol lies in its specific combination of a polyol and a chelating agent, which provides enhanced stability and improved imaging properties compared to other gadolinium-based compounds.
This detailed article provides a comprehensive overview of the compound, covering its preparation, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C21H37GdN4O15 |
|---|---|
Molecular Weight |
742.8 g/mol |
IUPAC Name |
2-[bis[2-[carboxylatomethyl(carboxymethyl)amino]ethyl]amino]acetate;gadolinium(3+);(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C14H23N3O10.C7H17NO5.Gd/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;1-8-2-4(10)6(12)7(13)5(11)3-9;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);4-13H,2-3H2,1H3;/q;;+3/p-3/t;4-,5+,6+,7+;/m.0./s1 |
InChI Key |
LZQIEMULHFPUQY-BMWGJIJESA-K |
Isomeric SMILES |
CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C(CN(CC(=O)O)CC(=O)[O-])N(CCN(CC(=O)O)CC(=O)[O-])CC(=O)[O-].[Gd+3] |
Canonical SMILES |
CNCC(C(C(C(CO)O)O)O)O.C(CN(CC(=O)O)CC(=O)[O-])N(CCN(CC(=O)O)CC(=O)[O-])CC(=O)[O-].[Gd+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trimethyl-[[3-[3-[(trimethylammonio)methyl]phenyl]azophenyl]methyl]ammonium](/img/structure/B1196900.png)

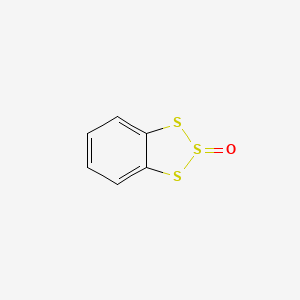
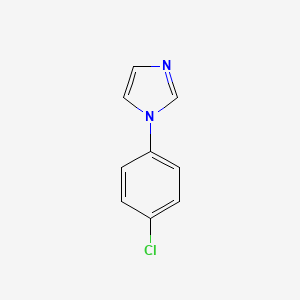
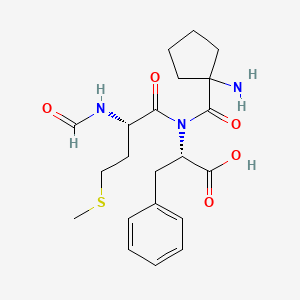
![(8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 2-(4-azidophenyl)-3-hydroxypropanoate](/img/structure/B1196906.png)
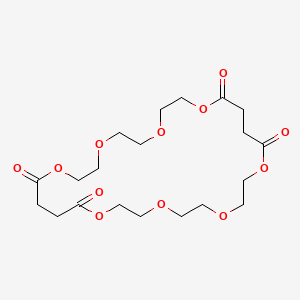
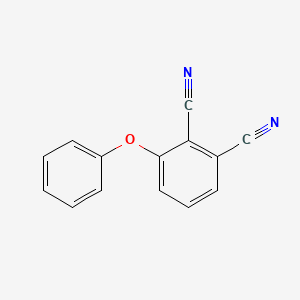
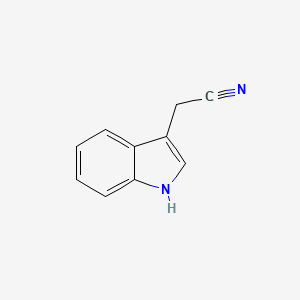
![1-[(2-Methoxyphenyl)methyl]-4-(3-pyridinylmethyl)piperazine](/img/structure/B1196912.png)
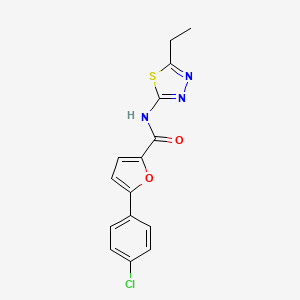
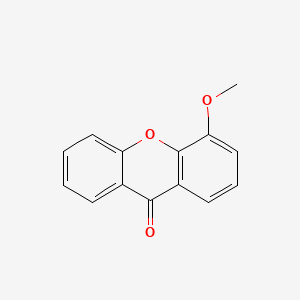
![3-[[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-1-oxoethyl]amino]-5-ethoxy-1H-indole-2-carboxylic acid ethyl ester](/img/structure/B1196917.png)
